L-Isoserine

Description

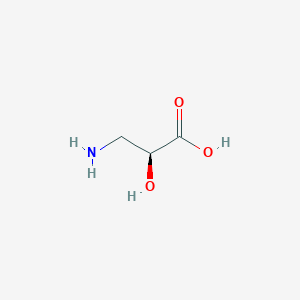

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-amino-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYNFMYTOJXKLE-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426449 | |

| Record name | (S)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-13-3 | |

| Record name | L-Isoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-Amino-2-hydroxy-propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Isoserine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-Isoserine, a non-proteinogenic α-hydroxy-β-amino acid. It covers its chemical structure, physicochemical properties, synthesis protocols, and biological significance, with a focus on its emerging role in neuroscience and as a scaffold for inhibitor design.

Chemical Identity and Structure

This compound, systematically named (2S)-3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid L-serine. The key distinction lies in the relative positions of the amino and hydroxyl groups. In this compound, the amino group is situated on the β-carbon (C3), while the hydroxyl group is on the α-carbon (C2).

The stereochemistry at the α-carbon is 'S', defining it as the L-enantiomer. This structural arrangement confers unique chemical and biological properties distinct from its more common isomer.

Chemical Structure:

-

Synonyms: (S)-2-Hydroxy-β-alanine, (S)-3-Amino-2-hydroxypropionic acid[3]

-

CAS Number: 632-13-3

-

Molecular Formula: C₃H₇NO₃

-

SMILES: NC--INVALID-LINK--C(O)=O

-

InChI Key: BMYNFMYTOJXKLE-REOHCLBHSA-N

Physicochemical and Quantitative Data

This compound is typically a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 105.09 g/mol | |

| Melting Point | 197–201 °C | |

| Specific Optical Rotation [α]20/D | -31.0° to -34.0° (c=1, H₂O) | |

| Water Solubility | Slightly soluble | |

| pKa₁ | 2.72 (+1) at 25°C | |

| pKa₂ | 9.25 (0) at 25°C | |

| Aminopeptidase N (APN) Inhibition (IC₅₀) | 563 µM |

Experimental Protocols

The synthesis of this compound derivatives is crucial for developing novel therapeutic agents. Below are detailed methodologies for key synthetic transformations starting from commercially available this compound.

3.1. Synthesis of N-Boc-L-Isoserine (8)

This protocol describes the protection of the amino group of this compound using a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis and derivatization.

-

Materials: this compound (7), Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide.

-

Add a solution of Di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoic acid (8) as a colorless solid.

-

-

Characterization Data: Yield: 93.5%, mp 85–88°C; [α]²⁵D = +6.7° (c 1, MeOH); ESI-MS m/z: 206.1 [M+H]⁺.

3.2. Synthesis of N-Boc-L-Isoserine Methyl Ester (1)

This procedure involves the esterification of the carboxylic acid group of this compound, often performed after N-protection.

-

Materials: N-Boc-L-Isoserine (8), Methanol (MeOH), Thionyl chloride (SOCl₂) or another suitable esterification reagent.

-

Procedure:

-

Suspend N-Boc-L-Isoserine in anhydrous methanol.

-

Cool the suspension in an ice bath (0 °C).

-

Add thionyl chloride dropwise to the mixture while stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford N-Boc-L-isoserine methyl ester (1).

-

Biological Significance and Signaling Pathways

This compound exhibits notable biological activities, positioning it as a molecule of interest in drug development. Its primary roles identified to date involve neurotransmitter transport and enzyme inhibition.

4.1. Role in GABA Transport

This compound is a selective substrate for the glial GABA transporter 3 (GAT3). Research has indicated that this compound can upregulate the expression of GAT3 in the peri-infarct regions following a focal ischemic stroke. This upregulation is associated with increased functional recovery, suggesting a neuroprotective or neurorestorative role.

The proposed mechanism involves this compound administration leading to increased GAT3 protein expression, which in turn enhances GABA uptake by glial cells. This modulation of the GABAergic system may contribute to the observed therapeutic effects.

Caption: this compound's role in post-stroke recovery via GAT3 upregulation.

4.2. Inhibition of Aminopeptidase N (APN/CD13)

This compound and its derivatives have been identified as inhibitors of Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that plays a significant role in tumor invasion, metastasis, and angiogenesis. Its inhibition is a validated strategy in cancer therapy. This compound itself shows weak inhibitory activity, but it serves as a valuable scaffold for the synthesis of more potent inhibitors. For instance, coupling this compound with other amino acids, such as in this compound-L-leucine dipeptides, has been shown to enhance inhibitory activity against related aminopeptidases.

The development workflow for these inhibitors is outlined below.

Caption: Workflow for developing this compound-based APN inhibitors.

Conclusion

This compound is a versatile chiral building block with significant potential in medicinal chemistry and drug development. Its unique structure distinguishes it from L-serine, leading to distinct biological activities. The ability to modulate the GABAergic system through GAT3 upregulation highlights its potential in treating neurological disorders such as stroke. Furthermore, its role as a scaffold for designing potent Aminopeptidase N inhibitors underscores its relevance in oncology research. The synthetic protocols provided herein offer a foundation for researchers to explore the derivatization of this compound to create novel compounds with enhanced therapeutic properties. Further investigation into its biological mechanisms and applications is warranted.

References

L-Isoserine CAS number and properties

An In-Depth Technical Guide to L-Isoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-proteinogenic amino acid and an isomer of L-serine, is a molecule of significant interest in the fields of medicinal chemistry and neurobiology. Its unique structural properties allow it to serve as a versatile building block in organic synthesis and as a modulator of key biological targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and an exploration of its known mechanisms of action.

Core Identification

This compound is systematically known as (S)-3-amino-2-hydroxypropanoic acid.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is characterized by its moisture sensitivity and should be stored under an inert atmosphere at 2-8°C.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 197-201 °C | |

| Boiling Point (Predicted) | 386.6 ± 27.0 °C | |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in water. Soluble in H₂O at 100 mg/mL with sonication. | |

| pKa₁ | 2.72 (+1) at 25°C | |

| pKa₂ | 9.25 (0) at 25°C | |

| Specific Optical Rotation | -32.0° to -34.0° | |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) |

Biological Activity and Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its primary research applications stem from its ability to interact with specific biological targets, making it a lead compound for drug development.

Aminopeptidase N (APN/CD13) Inhibition

This compound has been identified as an inhibitor of Aminopeptidase N (APN), a zinc-dependent metalloprotease often overexpressed on the surface of tumor cells, playing a crucial role in tumor invasion, angiogenesis, and metastasis. This compound itself shows inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 563 μM. This has led to the development of this compound-containing dipeptides and tripeptides with significantly enhanced inhibitory potency against APN.

The proposed mechanism involves the hydroxyl and carbonyl groups of the isoserine scaffold chelating the active site zinc ion of APN, which is essential for its catalytic activity.

References

- 1. GAT3 selective substrate this compound upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GAT3 selective substrate this compound upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

In Vitro Biological Activity of L-Isoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of L-Isoserine, focusing on its interactions with key biological targets and its effects on cellular systems. The information presented herein is intended to support further research and drug development efforts centered around this intriguing amino acid derivative.

Aminopeptidase N (APN/CD13) Inhibition

A primary area of investigation for this compound and its derivatives has been their inhibitory activity against Aminopeptidase N (APN), a zinc-dependent metalloprotease overexpressed in various cancer cells and involved in tumor invasion, angiogenesis, and metastasis.

Quantitative Data: Inhibitory Potency

This compound itself exhibits modest inhibitory activity against APN. However, synthetic modifications, particularly the formation of dipeptide and tripeptide derivatives, have been shown to significantly enhance this inhibitory potency. The half-maximal inhibitory concentration (IC50) values for this compound and several of its derivatives are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound and Dipeptide Derivatives against Aminopeptidase N (APN)

| Compound | Structure/Modification | IC50 (µM) against APN | Reference |

| This compound | - | 563 | [1] |

| This compound-L-leucine dipeptide | Dipeptide with L-leucine | 140 (against Aminopeptidase B) | [1] |

Table 2: In Vitro Inhibitory Activity of this compound Tripeptide Derivatives against Aminopeptidase N (APN)

| Compound ID | Structure | IC50 (µM) against APN | Reference |

| 14b | This compound derivative | 12.2 | [2][3] |

| Bestatin (positive control) | - | 7.3 | [2] |

Experimental Protocol: In Vitro APN Inhibition Assay

The inhibitory activity of this compound and its derivatives against APN is typically determined using a spectrophotometric assay.

Principle: The assay measures the enzymatic activity of APN by monitoring the hydrolysis of a chromogenic substrate, L-Leucine-p-nitroanilide. In the presence of an inhibitor, the rate of hydrolysis decreases, which is quantified by a reduction in the absorbance of the product, p-nitroaniline, at 405 nm.

Materials:

-

Aminopeptidase N (from porcine kidney microsomes)

-

L-Leucine-p-nitroanilide (substrate)

-

This compound or its derivatives (test compounds)

-

Bestatin (positive control inhibitor)

-

50 mM Phosphate Buffered Saline (PBS), pH 7.2

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare solutions of the test compounds and the positive control in the assay buffer. Neutralize the pH to 7.5 if necessary.

-

In a 96-well plate or spectrophotometer cuvette, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, L-Leucine-p-nitroanilide.

-

Monitor the change in absorbance at 405 nm over time at 37°C.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: Workflow for Aminopeptidase N Inhibition Assay

Caption: Workflow for the in vitro Aminopeptidase N (APN) inhibition assay.

Antiproliferative Activity of this compound Derivatives

Several derivatives of this compound that exhibit potent APN inhibitory activity have also been evaluated for their ability to inhibit the proliferation of human cancer cell lines in vitro.

Quantitative Data: Antiproliferative Potency

The antiproliferative activity is typically expressed as the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Table 3: In Vitro Antiproliferative Activity of this compound Derivative 14b

| Cell Line | Cancer Type | IC50 (µM) of Compound 14b | Reference |

| Human Cancer Cell Lines | (Not specified in source) | Potent activity reported |

Note: The specific human cancer cell lines and corresponding IC50 values for compound 14b were not detailed in the provided search results, although potent antiproliferative activity was stated.

Experimental Protocol: Cell Proliferation Assay (General)

A common method to assess antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric/fluorometric assays.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements (e.g., FBS)

-

This compound derivatives (test compounds)

-

Doxorubicin or other standard anticancer drug (positive control)

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with a standard anticancer drug as a positive control.

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Modulation of Glial GABA Transporter 3 (GAT3)

This compound has been identified as a substrate for the glial GABA transporter 3 (GAT3), which plays a crucial role in regulating GABAergic neurotransmission. In vitro studies have explored the effect of this compound on GAT3 expression and function.

Cellular Effects

In vitro studies on cerebral astrocyte cultures have shown that this compound can induce an increase in the expression of GAT3. However, within a 48-hour exposure period, this compound did not demonstrate an effect on the surface expression of GAT3 or the total [3H]GABA uptake by the astrocytes. This suggests that while this compound can influence the overall levels of the transporter protein, its short-term impact on GABA transport activity at the cell surface may be limited in this in vitro model.

Experimental Protocol: In Vitro Characterization of GAT3 Activity

Principle: The effect of this compound on GAT3 function can be assessed by measuring the uptake of radiolabeled GABA ([3H]GABA) in primary astrocyte cultures.

Materials:

-

Primary cerebral astrocyte cultures

-

[3H]GABA (radiolabeled gamma-aminobutyric acid)

-

This compound

-

GABA and other GAT inhibitors (for control experiments)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Culture primary astrocytes in appropriate multi-well plates.

-

Pre-incubate the astrocyte cultures with varying concentrations of this compound for different durations (e.g., 60 minutes).

-

Initiate the uptake assay by adding a solution containing [3H]GABA to the wells.

-

Incubate for a short period to allow for GABA transport into the cells.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.

-

Lyse the cells to release the intracellular contents.

-

Measure the amount of [3H]GABA taken up by the cells using a scintillation counter.

-

Analyze the data to determine the effect of this compound on GABA uptake.

Diagram: this compound and GAT3 Signaling Pathway

Caption: this compound increases the expression of GAT3 protein in astrocytes.

Cytotoxicity and In Vitro Metabolism of this compound

Currently, there is a lack of publicly available data specifically detailing the cytotoxicity of this compound on various cell lines, presented as quantitative values such as IC50 or LD50. While the antiproliferative effects of its derivatives have been studied, the direct cytotoxic profile of the parent compound remains to be thoroughly characterized.

Similarly, specific in vitro metabolism studies for this compound have not been identified in the reviewed literature. General protocols for assessing in vitro metabolism, typically involving incubation with liver microsomes or hepatocytes followed by analysis of metabolite formation, could be applied to elucidate the metabolic fate of this compound.

Conclusion

The in vitro biological activity of this compound is most prominently characterized by its role as a lead compound for the development of potent Aminopeptidase N inhibitors with potential anticancer applications. Its derivatives have demonstrated significant inhibitory activity against APN and antiproliferative effects in cancer cell lines. Furthermore, this compound's interaction with the GAT3 transporter suggests a potential role in modulating GABAergic neurotransmission. Further research is warranted to fully elucidate the broader in vitro biological profile of this compound, including its cytotoxicity and metabolic stability, to better inform its potential therapeutic applications.

References

Natural occurrence of L-Isoserine vs synthetic production

A comprehensive analysis for researchers and drug development professionals on the synthetic production of L-isoserine, a non-proteinogenic amino acid with growing significance in pharmaceutical research. This guide confirms the absence of its known natural occurrence and details key synthetic methodologies, providing a foundational resource for its application in medicinal chemistry.

Executive Summary

This compound, the β-amino acid isomer of L-serine, stands apart in the world of amino acids. Unlike its ubiquitous α-amino counterpart, extensive research and analysis confirm that this compound is not found in the genetic code of any known organism and has, to date, only been produced through synthetic means. Its absence from natural biosynthetic pathways underscores its unique position as a valuable chiral building block accessible solely through laboratory synthesis. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to support its application in research and drug development.

The Absence of this compound in Nature

Synthetic Production of this compound

The primary route for the stereospecific synthesis of this compound was first documented by Miyazawa and colleagues in 1976.[1] This method, which remains a cornerstone for its preparation, utilizes the readily available and chiral L-asparagine as the starting material. The synthesis proceeds in two key steps, which are detailed below.

Two-Step Synthesis from L-Asparagine

This synthesis leverages the differential reactivity of the primary amino group and the primary amide group in L-asparagine.

Step 1: Diazotization of L-Asparagine to (S)-3-Carbamoyl-2-hydroxypropionic acid

The initial step involves the selective conversion of the α-amino group of L-asparagine to a hydroxyl group through a diazotization reaction, yielding (S)-3-Carbamoyl-2-hydroxypropionic acid (also known as L-β-malamidic acid).

Step 2: Hofmann Rearrangement to (S)-Isoserine

The resulting L-β-malamidic acid is then subjected to a Hofmann rearrangement. In this reaction, the amide group is converted to a primary amine, yielding the final product, (S)-isoserine (this compound).

| Step | Product | Starting Material | Key Reagents | Reported Yield |

| 1 | (S)-3-Carbamoyl-2-hydroxypropionic acid | L-Asparagine | Sodium nitrite, Acetic acid | 83%[1] |

| 2 | (S)-Isoserine | (S)-3-Carbamoyl-2-hydroxypropionic acid | Sodium hypochlorite, Alkaline solution | Not explicitly quantified in the original publication |

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (II)

-

One mole of L-asparagine (I) is reacted with 1 to 2 moles of sodium nitrite in aqueous acetic acid.

-

The reaction is conducted under cooled conditions.

-

The reaction mixture is purified by resin column chromatography.

-

The product is recrystallized from aqueous ethanol to yield (S)-3-Carbamoyl-2-hydroxypropionic acid (II).

Step 2: Synthesis of (S)-Isoserine (III)

-

(S)-3-Carbamoyl-2-hydroxypropionic acid (II) is treated with sodium hypochlorite in an alkaline solution.

-

The reaction mixture is purified by resin column chromatography.

-

The final product, (S)-isoserine (III), is obtained by recrystallization from aqueous ethanol.[1]

Alternative Synthetic Approaches

While the Miyazawa method is a common route, other synthetic strategies for producing isoserine and its derivatives have been developed. These often involve multi-step processes starting from different chiral precursors or employing stereoselective reactions. For instance, derivatives of this compound have been synthesized for various applications, including their use as inhibitors of aminopeptidase N.

Visualizing the Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic production of this compound from L-asparagine.

Caption: Synthetic workflow for this compound production from L-asparagine.

Conclusion

This compound remains a molecule of significant interest due to its unique structural properties and its utility as a chiral building block in the synthesis of more complex molecules, including peptide and drug candidates. The absence of a natural source for this compound necessitates a reliance on and a thorough understanding of its synthetic production methods. The foundational two-step synthesis from L-asparagine provides a reliable and stereospecific route to this valuable non-proteinogenic amino acid. As research into novel therapeutics continues, the demand for and application of synthetically derived this compound are poised to grow, making a comprehensive understanding of its synthesis essential for professionals in the field.

References

L-Isoserine's Role in Metabolic Pathways: A Technical Guide for Researchers

Introduction

L-isoserine, a structural isomer of the proteinogenic amino acid L-serine, presents a unique case study in cellular biochemistry. Unlike its well-understood counterpart, this compound is not incorporated into proteins via the genetic code and is classified as a non-proteinogenic α-hydroxy-β-amino acid.[1] Current scientific literature indicates that this compound is primarily a synthetic compound, with its first documented laboratory synthesis in 1976.[1] There is a notable absence of evidence for its natural occurrence or participation in endogenous metabolic pathways in any known organism.[1]

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the current understanding of this compound, focusing on its known biological interactions and its utility as a synthetic tool, in contrast to the established metabolic roles of L-serine. The document will delve into the therapeutic potential of this compound, summarize relevant quantitative data, provide detailed experimental protocols for its study, and present visual diagrams of its known signaling effects and experimental applications.

Section 1: The Metabolic Context - L-Serine vs. This compound

To appreciate the unique position of this compound, it is essential to first consider the well-established metabolic pathways of L-serine. L-serine is a pivotal molecule in central metabolism, serving as a precursor for a multitude of vital biomolecules.[2]

L-Serine Metabolism:

-

Biosynthesis: L-serine is synthesized in a three-step pathway from the glycolytic intermediate 3-phosphoglycerate.

-

Degradation: It can be deaminated to pyruvate, feeding into the citric acid cycle.

-

One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate cycle, which is crucial for the synthesis of nucleotides and the methylation of various substrates.

-

Precursor Role: It is a direct precursor to glycine, cysteine, and a variety of lipids, including phosphatidylserine and sphingolipids.

In stark contrast, this compound has not been identified as an intermediate or product in these or any other known natural metabolic pathways. Metabolomics databases of endogenous human metabolites do not typically list this compound, further supporting its classification as a non-natural amino acid.

Section 2: Known Biological Interactions and Therapeutic Potential

While not a component of core metabolism, this compound has been shown to interact with specific biological systems when introduced exogenously, highlighting its potential as a therapeutic agent and a research tool.

1. Modulation of GABAergic Neurotransmission: The most significant documented biological activity of this compound is its role as a selective substrate for the glial GABA transporter GAT3. In the context of ischemic stroke, elevated tonic GABA inhibition can impair recovery. Research has demonstrated that this compound can increase the expression of GAT3, thereby enhancing GABA uptake and promoting functional recovery in animal models of stroke. This suggests a potential therapeutic application for this compound in neurological conditions characterized by aberrant GABAergic signaling.

2. Enzyme Inhibition and Drug Development: this compound has been utilized as a scaffold in the synthesis of enzyme inhibitors. Its derivatives have shown inhibitory activity against aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease that is overexpressed in various cancer cells and plays a role in tumor invasion and angiogenesis. This compound itself exhibits weak inhibitory activity against APN, but its incorporation into di- and tri-peptide structures has led to the development of more potent inhibitors.

Section 3: Data Presentation

The following table summarizes the quantitative data available for the inhibitory activity of this compound and its derivatives.

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | Aminopeptidase N (APN) | 563 | |

| This compound-L-leucine dipeptide | Aminopeptidase B | 140 | |

| Compound 14b (an this compound derivative) | Aminopeptidase N (APN) | 12.2 | |

| Bestatin (positive control) | Aminopeptidase N (APN) | 7.3 | |

| Compound 16l (an this compound tripeptide derivative) | Aminopeptidase N (APN) | 2.51 ± 0.2 |

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound Tripeptide Derivatives as APN Inhibitors

This protocol is a representative example of the synthesis of this compound-containing peptide derivatives.

Materials:

-

This compound

-

(Boc)2O (Di-tert-butyl dicarbonate)

-

Amino acid methyl esters

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

Procedure:

-

Protection of this compound: a. Dissolve this compound in a 1:1 mixture of water and dioxane. b. Add (Boc)2O and sodium bicarbonate. c. Stir at room temperature overnight. d. Acidify the solution with HCl and extract the Boc-protected this compound with ethyl acetate. e. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain Boc-L-isoserine.

-

Peptide Coupling: a. Dissolve Boc-L-isoserine, the desired amino acid methyl ester hydrochloride, EDCI, HOBt, and DIPEA in DCM. b. Stir the mixture at room temperature for 24 hours. c. Wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution. d. Dry the organic layer and purify the resulting dipeptide by silica gel chromatography.

-

Boc Deprotection: a. Dissolve the Boc-protected dipeptide in a solution of TFA in DCM (1:4). b. Stir for 1-2 hours at room temperature. c. Evaporate the solvent to obtain the dipeptide trifluoroacetate salt.

-

Second Peptide Coupling: a. Repeat the peptide coupling step (Step 2) using the deprotected dipeptide and the next Boc-protected amino acid to form the tripeptide.

-

Saponification: a. Dissolve the tripeptide methyl ester in a mixture of THF and water. b. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC). c. Acidify the mixture with HCl and extract the final tripeptide product. d. Purify by recrystallization or chromatography.

Protocol 2: In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound derivatives on APN activity.

Materials:

-

Microsomal aminopeptidase from porcine kidney microsomes (as the source of APN)

-

L-Leu-p-nitroanilide (substrate)

-

Phosphate-buffered saline (PBS), pH 7.2

-

This compound derivatives (test compounds)

-

Bestatin (positive control inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare stock solutions of the test compounds and Bestatin in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the test compounds or Bestatin.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, L-Leu-p-nitroanilide.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C. The hydrolysis of the substrate releases p-nitroaniline, which absorbs at this wavelength.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: General Workflow for Targeted Detection of this compound in Biological Samples via LC-MS/MS

This is a general workflow that can be adapted to search for the presence of this compound in biological matrices like plasma or tissue extracts.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (if available)

-

Acetonitrile with 0.1% formic acid (precipitation solvent)

-

Water with 0.1% formic acid (mobile phase A)

-

Acetonitrile with 0.1% formic acid (mobile phase B)

-

LC-MS/MS system with a HILIC or reversed-phase column suitable for polar analytes

Procedure:

-

Sample Preparation: a. Thaw the biological sample on ice. b. Perform a protein precipitation by adding 3-4 volumes of ice-cold precipitation solvent (e.g., acetonitrile with formic acid) to the sample. c. Vortex thoroughly and incubate at -20°C for 30 minutes to enhance protein precipitation. d. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. e. Collect the supernatant and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

LC-MS/MS Analysis: a. Optimize the mass spectrometer for this compound detection by infusing the analytical standard to determine the precursor ion and optimal fragment ions (MRM transitions) and collision energy. b. Develop a chromatographic method to separate this compound from its isomer L-serine. A HILIC column is often suitable for this separation. c. Inject the reconstituted sample extract onto the LC-MS/MS system. d. Acquire data using the optimized MRM transitions.

-

Data Analysis: a. Integrate the peak area for the this compound MRM transition. b. Confirm the identity of any detected peak by comparing its retention time to the analytical standard and ensuring the ratio of fragment ions matches the standard. c. Quantify the amount of this compound, if detected, by comparing its peak area to a standard curve generated from the analytical standard.

Section 5: Mandatory Visualizations

Caption: Signaling effect of exogenous this compound in ischemic stroke.

Caption: Experimental workflow for synthesis and evaluation of this compound derivatives.

Conclusion

Future research should focus on elucidating the metabolic fate of exogenous this compound to understand how biological systems process this non-natural amino acid. Furthermore, continued exploration of its derivatives as enzyme inhibitors could lead to the development of novel therapeutic agents. For researchers in drug development, this compound represents a valuable and versatile chemical entity for creating novel molecular structures with targeted biological activities.

References

L-Isoserine: A Non-Proteinogenic Amino Acid in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Isoserine, a non-proteinogenic β-amino acid, is attracting growing interest within the scientific community for its diverse biological activities and potential therapeutic applications. As an isomer of the proteinogenic amino acid L-serine, this compound serves as a valuable chiral building block in organic synthesis and has demonstrated notable effects in neuroprotection and enzyme inhibition. This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, synthesis methodologies, biological significance, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives.

Introduction

Non-proteinogenic amino acids, those not encoded by the universal genetic code, represent a vast and largely untapped resource for novel therapeutic agents and biochemical tools.[1] this compound, or (S)-3-amino-2-hydroxypropanoic acid, is one such molecule that has emerged as a compound of significant interest. Its structural uniqueness, featuring an amino group at the β-position, imparts distinct chemical and biological properties compared to its α-amino acid counterpart, L-serine.

This guide will delve into the core aspects of this compound, providing a technical foundation for its study and application. We will explore its fundamental chemical and physical characteristics, detail established methods for its synthesis, and examine its known biological roles, with a particular focus on its interactions with key enzymes and transporter proteins. Furthermore, this document includes detailed experimental protocols and visual representations of associated pathways and workflows to facilitate practical application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₃ | [2] |

| Molecular Weight | 105.09 g/mol | [2] |

| CAS Number | 632-13-3 | [2] |

| Melting Point | 199-201 °C | [2] |

| Appearance | White to off-white powder/crystal | |

| Solubility | Slightly soluble in water | |

| pKa₁ | 2.72 | |

| pKa₂ | 9.25 | |

| Optical Rotation [α]²⁵_D_ | -32.5° (c=1, H₂O) |

Synthesis of this compound

The controlled synthesis of enantiomerically pure this compound is crucial for its application in research and development. Both chemical and enzymatic routes have been explored.

Chemical Synthesis from L-Asparagine

A common and effective method for the synthesis of this compound involves the deamination of L-asparagine. This process selectively converts the α-amino group to a hydroxyl group while leaving the β-amide group intact, which is then subjected to a Hofmann rearrangement.

Materials:

-

L-Asparagine

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Sodium hypochlorite (NaOCl) or Sodium hypobromite (NaOBr)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ion-exchange resin

-

Ethanol

Procedure:

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid)

-

Dissolve L-asparagine in aqueous acetic acid under cooling.

-

Slowly add a solution of sodium nitrite (1-2 molar equivalents) to the L-asparagine solution while maintaining a low temperature.

-

Stir the reaction mixture until the conversion of the amino group to a hydroxyl group is complete, while the amide group remains intact.

-

Purify the reaction mixture using resin column chromatography.

-

Recrystallize the product from aqueous ethanol to obtain (S)-3-Carbamoyl-2-hydroxypropionic acid.

Step 2: Hofmann Rearrangement to this compound

-

Treat the (S)-3-Carbamoyl-2-hydroxypropionic acid with a cold solution of sodium hypochlorite or sodium hypobromite in an alkaline solution (e.g., sodium hydroxide).

-

Carefully control the reaction temperature and time to facilitate the Hofmann rearrangement of the amide to a primary amine.

-

Neutralize the reaction mixture with hydrochloric acid.

-

Purify the resulting this compound using resin column chromatography.

-

Recrystallize the final product from aqueous ethanol to yield pure this compound.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity and milder reaction conditions for the synthesis of β-amino acids. While a specific protocol for the direct enzymatic synthesis of this compound is not widely documented, general strategies for β-amino acid synthesis using enzymes like transaminases or lipases can be adapted. For instance, a kinetic resolution of a racemic β-amino ester using a lipase can be employed.

Principle: This method involves the enantioselective acylation or hydrolysis of a racemic mixture of isoserine ester, catalyzed by a lipase, to separate the L- and D-enantiomers.

Materials:

-

Racemic Dthis compound methyl ester

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

-

Acyl donor (e.g., ethyl acetate)

-

Organic solvent (e.g., hexane)

-

Buffer solution

-

Acid and base for pH adjustment and hydrolysis

Procedure:

-

Enzymatic Resolution:

-

Suspend racemic Dthis compound methyl ester and an immobilized lipase in an organic solvent.

-

Add an acyl donor to initiate the acylation reaction. The lipase will selectively acylate one enantiomer (e.g., D-isoserine methyl ester), leaving the other (this compound methyl ester) unreacted.

-

Monitor the reaction progress using chiral HPLC.

-

Stop the reaction at approximately 50% conversion.

-

Separate the unreacted this compound methyl ester from the acylated D-isomer by filtration and column chromatography.

-

-

Hydrolysis:

-

Hydrolyze the purified this compound methyl ester using either acidic or basic conditions to yield this compound.

-

Purify the final product by recrystallization or ion-exchange chromatography.

-

Caption: Conceptual workflow for the enzymatic synthesis of this compound.

Biological Significance and Applications

This compound exhibits several noteworthy biological activities, making it a molecule of interest for drug discovery and development.

Inhibition of Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, angiogenesis, and metastasis. This compound has been identified as an inhibitor of APN.

| Compound | Target | IC₅₀ (µM) | Reference |

| This compound | Aminopeptidase N (APN) | 563 | |

| This compound-L-leucine dipeptide | Aminopeptidase B | 140 | |

| This compound derivative (14b) | Aminopeptidase N (APN) | 12.2 | |

| Bestatin (positive control) | Aminopeptidase N (APN) | 7.3 |

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of APN. The activity is monitored by the hydrolysis of a chromogenic substrate, L-Leucine-p-nitroanilide, which releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically.

Materials:

-

Aminopeptidase N (APN) from porcine kidney microsomes

-

L-Leucine-p-nitroanilide (substrate)

-

This compound or its derivatives (inhibitors)

-

Bestatin (positive control inhibitor)

-

50 mM Phosphate Buffered Saline (PBS), pH 7.2

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37 °C

Procedure:

-

Prepare stock solutions of the inhibitors (this compound, derivatives, and Bestatin) in the assay buffer.

-

In a 96-well plate, add the assay buffer, APN enzyme solution, and varying concentrations of the inhibitor or control.

-

Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37 °C.

-

Calculate the rate of reaction (change in absorbance over time) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.

References

L-Isoserine as a Glial GABA Transporter 3 (GAT3) Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glial GABA transporter 3 (GAT3), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating extracellular GABA levels and maintaining inhibitory neurotransmission in the central nervous system. Recent research has identified L-isoserine as a selective substrate for GAT3, highlighting its potential as a pharmacological tool to modulate GABAergic signaling and as a lead compound for therapeutic development. This technical guide provides an in-depth overview of this compound's interaction with GAT3, including quantitative data on its activity, detailed experimental protocols for its characterization, and a mechanistic overview of the GAT3 transport cycle.

Introduction to GAT3 and this compound

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, a crucial process for terminating GABAergic neurotransmission.[1] Among the four identified GABA transporters (GAT1, GAT2, GAT3, and BGT1), GAT3 is predominantly expressed in glial cells (astrocytes) and is a key regulator of ambient GABA concentrations.[1][2] Dysregulation of GAT3 function has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

This compound, a structural analog of GABA, has been characterized as a selective substrate for GAT3.[3] It competitively inhibits the uptake of GABA and is itself transported by GAT3.[3] This dual action as a "substrate inhibitor" makes this compound a valuable tool for studying GAT3 function. Furthermore, studies have shown that chronic administration of this compound can upregulate GAT3 expression, suggesting a role in promoting neuroplasticity and functional recovery in pathological conditions like ischemic stroke.

Quantitative Analysis of this compound Interaction with GAT3

The interaction of this compound with GABA transporters has been quantified through competitive uptake assays. These experiments typically measure the ability of this compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) in cells expressing the transporter of interest.

| Compound | Transporter | Assay Type | Parameter | Value | Selectivity | Reference |

| This compound | Mouse GAT3 | [³H]GABA Uptake | IC₅₀ | 38.2 µM | >26-fold vs. GAT1, >19-fold vs. BGT1 | |

| This compound | GABA-A Receptor | [³H]muscimol Binding | IC₅₀ | > 1000 µM | - | |

| GABA | Mouse GAT3 | FMP Assay | EC₅₀ | 10.7 µM | - |

Table 1: Quantitative Data for this compound Activity. This table summarizes the inhibitory potency of this compound on mouse GAT3 and its low affinity for the GABA-A receptor.

GAT3 Transport Mechanism and this compound Interaction

The transport of GABA and its substrates by GAT3 is an active process that relies on the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions. The transporter operates via an alternating access mechanism, cycling between outward-facing and inward-facing conformations to bind and translocate its substrates across the cell membrane. The stoichiometry of this co-transport is a subject of ongoing research, with evidence supporting both a 2 Na⁺:1 Cl⁻:1 GABA and a more recently proposed 3 Na⁺:1 Cl⁻:1 GABA ratio. This ion coupling allows for the transport of GABA against its concentration gradient. This compound, as a substrate, is believed to be transported via the same mechanism.

GAT3 Alternating Access Model

Experimental Protocols

[³H]GABA Competitive Uptake Assay in HEK293 Cells

This protocol describes a method to determine the inhibitory potency (IC₅₀) of this compound on GAT3-mediated GABA uptake. The assay measures the competition between unlabeled this compound and radiolabeled [³H]GABA for transport into Human Embryonic Kidney 293 (HEK293) cells stably expressing the GAT3 transporter.

Materials:

-

HEK293 cells stably transfected with the GAT3 gene

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine coated 96-well plates

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

[³H]GABA (specific activity ~30-60 Ci/mmol)

-

This compound stock solution

-

Unlabeled GABA (for determining non-specific uptake)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-GAT3 cells in appropriate culture medium.

-

Approximately 48 hours before the assay, seed the cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of room temperature Assay Buffer.

-

-

Competition Reaction:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 75 µL of Assay Buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of this compound to the wells.

-

Total Uptake Wells: Contain [³H]GABA only.

-

Non-specific Uptake Wells: Contain [³H]GABA and a high concentration of unlabeled GABA (e.g., 10 mM) to saturate the transporters.

-

Test Wells: Contain [³H]GABA and the serial dilutions of this compound.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 10-20 minutes) to allow for GABA uptake. This time should be within the linear range of uptake for the cell line.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells three times with ice-cold Assay Buffer.

-

Lyse the cells by adding a scintillation fluid compatible with cell lysis directly to each well.

-

-

Detection:

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific [³H]GABA uptake as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

[3H]GABA Competitive Uptake Assay Workflow

Conclusion and Future Directions

This compound has emerged as a key pharmacological tool for investigating the function and regulation of the GAT3 transporter. Its selectivity as a substrate allows for the specific modulation of glial GABA uptake, providing insights into the role of GAT3 in maintaining synaptic and extrasynaptic GABA homeostasis. The ability of this compound to upregulate GAT3 expression opens new avenues for therapeutic strategies aimed at enhancing GABAergic tone in conditions characterized by GAT3 dysfunction.

Future research should focus on determining the full kinetic profile of this compound transport (Kₘ and Vₘₐₓ) at both human and rodent GAT3 to provide a more complete understanding of its substrate properties. Furthermore, elucidating the signaling pathways responsible for the this compound-induced upregulation of GAT3 expression could identify novel targets for drug development. The continued study of this compound and similar compounds will undoubtedly advance our understanding of glial-neuronal interactions and contribute to the development of novel therapies for a range of neurological disorders.

References

- 1. Frontiers | Plasma membrane transporters GAT-1 and GAT-3 contribute to heterogeneity of GABAergic synapses in neocortex [frontiersin.org]

- 2. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GAT3 selective substrate this compound upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Isoserine: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine, a non-proteinogenic β-amino acid and a structural isomer of serine, has garnered significant interest in medicinal chemistry due to the biological activities of its derivatives. Unlike its α-amino acid counterpart, isoserine is not incorporated into proteins via the genetic code and has been exclusively produced through chemical synthesis. This guide provides a comprehensive overview of the discovery and historical evolution of isoserine synthesis, detailing key experimental protocols and quantitative data. Furthermore, it explores the biological significance of isoserine, focusing on its role as a modulator of the GABA transporter GAT3 and the development of its derivatives as inhibitors of Aminopeptidase N (APN) for potential cancer therapy.

Discovery and Early Synthesis

The first documented chemical synthesis of isoserine was reported in 1976 by Miyazawa and colleagues. Their approach laid the groundwork for future explorations into the synthesis of this intriguing molecule. An even earlier method, though not initially aimed at isoserine itself, was described by Freudenberg in 1914, which involved the Hofmann rearrangement of L-β-malamidic acid.

The First Documented Synthesis: Miyazawa et al. (1976)

The pioneering work by Miyazawa et al. provided the first explicit synthesis of (S)-isoserine starting from L-asparagine. The method is a two-step process involving the diazotization of the α-amino group of L-asparagine to yield (S)-3-carbamoyl-2-hydroxypropanoic acid (L-β-malamidic acid), followed by a Hofmann rearrangement to give (S)-isoserine.

Experimental Protocol: Synthesis of (S)-Isoserine from L-Asparagine

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropanoic acid (L-β-malamidic acid)

-

A solution of L-asparagine (1 mole) in aqueous acetic acid is prepared.

-

The solution is cooled in an ice bath.

-

Sodium nitrite (1 to 2 moles) is added portion-wise to the cooled solution while maintaining the temperature.

-

The reaction mixture is stirred for a specified period to allow for the conversion of the primary amino group to a hydroxyl group.

-

The resulting solution is purified by resin column chromatography.

-

The product is recrystallized from aqueous ethanol to yield pure (S)-3-carbamoyl-2-hydroxypropanoic acid.

Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement

-

(S)-3-Carbamoyl-2-hydroxypropanoic acid is treated with sodium hypochlorite in an alkaline solution.

-

The reaction mixture is stirred, allowing the Hofmann rearrangement to proceed, converting the amide to a primary amine with the loss of a carbon atom.

-

The solution is then purified using resin column chromatography.

-

Recrystallization from aqueous ethanol affords pure (S)-isoserine.

Historical Precedent: The Freudenberg Method (1914)

While Miyazawa et al. reported the first dedicated synthesis of isoserine, the second step of their synthesis, the Hofmann rearrangement of L-β-malamidic acid, was previously described by Freudenberg in 1914. This earlier work provides a historical foundation for one of the key transformations in isoserine synthesis.

Evolution of Synthetic Methodologies

Since its initial discovery, several other methods for the synthesis of isoserine and its derivatives have been developed, offering improvements in yield, stereoselectivity, and applicability to the synthesis of complex molecules.

Synthesis from Glyoxylic Acid and Nitromethane

A common route to racemic isoserine involves the reaction of glyoxylic acid with nitromethane to form 2-hydroxy-3-nitropropanoic acid. Subsequent hydrogenolysis of the nitro group yields dl-isoserine in high yield.[1]

Experimental Workflow: Synthesis of dthis compound

Caption: Synthesis of dthis compound from glyoxylic acid.

Stereoselective Synthesis of Isoserine Derivatives

More recent advancements have focused on the stereoselective synthesis of isoserine derivatives, which are crucial for the development of chiral drugs. One notable method involves the diastereoselective alkylation of chiral bicyclic N,O-acetal isoserine derivatives.[2][3] This method allows for the synthesis of enantiomerically pure β2,2-amino acids.

Experimental Protocol: Diastereoselective Alkylation of Chiral Isoserine Derivatives

-

Formation of the Bicyclic N,O-Acetal: Commercially available this compound is first converted to N-Boc-L-isoserine methyl ester. This is then reacted with 2,2,3,3-tetramethoxybutane in the presence of a catalytic amount of camphorsulfonic acid in toluene under reflux to form the chiral bicyclic N,O-acetal diastereomers. The diastereomers are then separated by column chromatography.

-

Alkylation: The purified bicyclic N,O-acetal is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as lithium hexamethyldisilazide (LHMDS) is added, followed by an electrophile (e.g., methyl iodide). The reaction is stirred at low temperature to allow for diastereoselective alkylation.

-

Hydrolysis: The alkylated bicyclic acetal is then subjected to acidic hydrolysis (e.g., with 6 M HCl) to yield the desired α-alkylisoserine derivative as a hydrochloride salt.

-

Purification: The final product is purified, often by recrystallization.

Quantitative Data on Isoserine Synthesis

The efficiency of different synthetic methods for isoserine and its derivatives can be compared based on their reported yields and reaction conditions.

| Starting Material(s) | Product | Key Reagents/Conditions | Yield (%) | Reference |

| L-Asparagine | (S)-Isoserine | 1. NaNO₂, aq. HOAc; 2. NaOCl, NaOH | Good | Miyazawa et al., 1976 |

| Glyoxylic acid, Nitromethane | dthis compound | 1. Base; 2. H₂, Pd/C | High | [1] |

| (S)-N-Boc-isoserine methyl ester | Chiral bicyclic N,O-acetals | 2,2,3,3-tetramethoxybutane, CSA, Toluene, reflux | 85 (as a mixture of diastereomers) | [2] |

| Chiral bicyclic N,O-acetal | α-methylated derivative | MeI, LHMDS, HMPA, low temp. | 95 | |

| α-alkylated bicyclic acetals | α-alkylisoserine hydrochlorides | 6 M HCl | Good |

Biological Significance and Signaling Pathways

Isoserine and its derivatives have shown interesting biological activities, making them attractive targets for drug development.

This compound as a GAT3 Substrate

This compound has been identified as a selective substrate for the glial GABA transporter 3 (GAT3). In the context of ischemic stroke, where GAT3 expression is decreased, leading to an increase in tonic GABA inhibition that impairs recovery, the administration of this compound has been shown to upregulate GAT3 expression. This upregulation is proposed to enhance GABA uptake, thereby dampening tonic inhibition and promoting functional recovery.

Signaling Pathway: this compound-mediated Upregulation of GAT3

Caption: this compound upregulates GAT3 expression post-stroke.

Isoserine Derivatives as Aminopeptidase N (APN/CD13) Inhibitors

Derivatives of this compound have been synthesized and evaluated as inhibitors of Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that is overexpressed in various cancer cells and is involved in tumor invasion, metastasis, and angiogenesis. Inhibition of APN is a promising strategy for cancer therapy. Some this compound derivatives have shown potent inhibitory activity against APN, with IC₅₀ values in the micromolar range.

Logical Relationship: APN Inhibition by Isoserine Derivatives in Cancer

Caption: Isoserine derivatives inhibit APN in cancer.

Experimental Protocol: Synthesis of this compound-L-Leucine Benzyl Ester Hydrochloride (APN Inhibitor Precursor)

This protocol describes the synthesis of a dipeptide precursor used in the development of APN inhibitors.

-

To a solution of N-Boc-L-isoserine (4 mmol) and L-leucine benzyl ester hydrochloride (4.4 mmol) in dry DCM (200 mL), add hydroxybenzotriazole (HOBt) (4.8 mmol), 4-dimethylaminopyridine (DMAP) (0.8 mmol), and triethylamine (TEA) (13.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (8 mmol) in DCM dropwise over 1 hour.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Filter the mixture to remove any precipitate.

-

Wash the filtrate with 1 M citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄ and evaporate the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the protected dipeptide.

-

Deprotect the Boc group using a saturated solution of HCl in EtOAc to give the final hydrochloride salt.

Conclusion

The synthesis of isoserine has evolved significantly since its first reported synthesis in 1976. From early methods relying on classical organic reactions to modern stereoselective techniques, the ability to synthesize isoserine and its derivatives has opened up new avenues for research, particularly in the field of medicinal chemistry. The discovery of the roles of this compound in neurotransmitter transport and its derivatives in enzyme inhibition highlights the potential of this non-proteinogenic amino acid as a scaffold for the development of novel therapeutics. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to explore the full potential of isoserine and its analogues.

References

Initial Investigations into L-Isoserine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Isoserine, a non-proteinogenic β-amino acid, has emerged as a molecule of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the initial investigations into the bioactivity of this compound, with a focus on its synthesis, potential therapeutic applications, and mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. The guide also includes visualizations of signaling pathways and experimental workflows to aid in the understanding of the underlying scientific principles.

Introduction to this compound

This compound, or (S)-3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid L-serine.[1] Unlike L-serine, this compound is not incorporated into proteins during translation but has been identified as a valuable chiral building block in the synthesis of various pharmaceutical compounds.[2][3] Its unique structure, featuring an α-hydroxyl group and a β-amino group, imparts distinct chemical properties that have been exploited in the development of novel therapeutic agents.[2] Initial research has highlighted its potential in cancer therapy and neurological disorders.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound is a critical step for its biological evaluation. One established method involves a two-step process starting from L-asparagine.[4] This process leverages the differential reactivity of the primary amino and amide groups to sodium nitrite, followed by a Hofmann rearrangement.

Furthermore, this compound serves as a versatile scaffold for the synthesis of a variety of derivatives with enhanced biological activities. A general scheme for the synthesis of this compound dipeptide and tripeptide derivatives has been described, often involving the protection of the amino and carboxyl groups, followed by peptide coupling reactions.

Experimental Protocol: Synthesis of (S)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoic acid (Boc-L-Isoserine)

This protocol outlines the synthesis of a key intermediate for the preparation of this compound derivatives.

-

Materials: this compound, di-tert-butyl dicarbonate (Boc)₂O, sodium hydroxide (NaOH), water, diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound in an aqueous solution of NaOH.

-

Add (Boc)₂O to the solution and stir at room temperature overnight.

-

Wash the reaction mixture with diethyl ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer with HCl to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

-

Bioactivity of this compound

Initial investigations have revealed two primary areas of this compound bioactivity: its role as an aminopeptidase N inhibitor and its effect on the GABA transporter GAT3.

Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and is implicated in tumor invasion, angiogenesis, and metastasis. This compound has been identified as an inhibitor of APN, making it a potential lead compound for the development of novel anti-cancer agents.

The inhibitory activity of this compound and its derivatives against APN has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to measure the potency of an inhibitor.

Table 1: Aminopeptidase N Inhibitory Activity of this compound and its Derivatives

| Compound | IC₅₀ (µM) |

| This compound | 563 |

| This compound-L-leucine dipeptide | 140 |

| Compound 14b (an this compound derivative) | 12.2 |

| Bestatin (positive control) | 7.3 |

Experimental Protocol: In Vitro Aminopeptidase N Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of compounds against APN.

-

Materials: Porcine kidney microsomal aminopeptidase N, L-Leucine-p-nitroanilide (substrate), test compounds, 50 mM PBS (pH 7.2), 96-well plate, microplate reader.

-

Procedure:

-

Prepare various concentrations of the test compounds in 50 mM PBS.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound solutions to the respective wells and incubate at 37°C for 5 minutes.

-

Add the substrate solution (L-Leucine-p-nitroanilide) to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Caption: Workflow for Aminopeptidase N (APN) Inhibition Assay.

Upregulation of GABA Transporter 3 (GAT3)

In the context of neurological disorders, this compound has been shown to induce long-lasting beneficial effects in a mouse model of focal ischemic stroke. This effect is attributed to its ability to increase the expression of the glial GABA transporter 3 (GAT3) in the peri-infarct regions. GAT3 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. By upregulating GAT3, this compound may help to reduce excessive GABAergic inhibition that can impair functional recovery after a stroke.

Experimental Protocol: Western Blot Analysis of GAT3 Expression

This protocol provides a general framework for assessing changes in protein expression levels, which can be adapted for GAT3 analysis.

-

Materials: Cell or tissue lysates, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against GAT3, HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.

-

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer and determine protein concentration.

-

SDS-PAGE: Separate proteins based on molecular weight by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for GAT3.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression of GAT3.

-

Caption: Proposed mechanism of this compound-mediated functional recovery post-stroke.

Cell Viability and Cytotoxicity

The antiproliferative activity of this compound derivatives against cancer cell lines has been evaluated. Cell viability assays are crucial for determining the cytotoxic effects of potential drug candidates. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for performing an MTT assay to assess the effect of a compound on cell viability.

-

Materials: 96-well plate, cells, culture medium, test compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or SDS-HCl), multi-well spectrophotometer.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

-

Metabolic Pathways of this compound

Detailed information on the specific endogenous metabolic pathways of this compound, including its biosynthesis and degradation, is not extensively documented in the current scientific literature. As a non-proteinogenic amino acid, it is not incorporated into proteins via the standard genetic code. It is plausible that its metabolic fate is linked to the metabolism of L-serine, given their structural similarity. L-serine is known to be degraded to pyruvate by serine dehydratase. However, whether this compound can be a substrate for similar enzymatic reactions remains to be elucidated. Further research is required to fully understand the metabolic fate of this compound in biological systems.

Conclusion and Future Directions

Initial investigations into the bioactivity of this compound have demonstrated its potential as a valuable molecule in drug discovery. Its inhibitory effect on aminopeptidase N suggests its utility in the development of anti-cancer therapies, while its ability to upregulate GAT3 expression opens avenues for therapeutic interventions in neurological conditions such as stroke. The availability of synthetic routes for this compound and its derivatives facilitates further exploration of its structure-activity relationships.

Future research should focus on several key areas:

-

Elucidation of Metabolic Pathways: A thorough understanding of the in vivo synthesis, degradation, and metabolic fate of this compound is crucial for its development as a therapeutic agent.

-

Mechanism of Action: Further studies are needed to unravel the detailed molecular mechanisms underlying its bioactivities, including its interaction with APN and the signaling pathways involved in GAT3 upregulation.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its most potent derivatives.

-